2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid
Description
2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is a compound that features a boronic ester group attached to a pyridine ring.
Properties
IUPAC Name |
2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O5/c1-8(18)17-11-6-9(12(19)20)10(7-16-11)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBUWHPLVZQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid typically involves the formation of the boronic ester group through hydroboration or other boron-related reactions. The reaction conditions often include the use of palladium catalysts and mild reaction environments to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale hydroboration processes, utilizing efficient catalytic systems to maximize output while minimizing waste. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicine: May be used in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 2-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its acetamido group offers additional sites for chemical modification, making it a versatile compound for various applications .
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